Octahydroindolizin-7-ol
Overview
Description
Octahydroindolizin-7-ol is an organic compound with the molecular formula C8H15NO. It is a bicyclic compound belonging to the class of indolizidine alkaloids. This compound is typically found as a white to pale yellow solid at room temperature and has a distinct odor. This compound is utilized in organic synthesis laboratories as a reagent and has been reported to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octahydroindolizin-7-ol generally involves organic synthesis reactions such as hydrogenation or reduction reactions. One documented method includes the synthesis of 2-chloro-6-((octahydroindolizin-7-yl)oxy)pyridin-4-amine. In this process, this compound is dissolved in sulfolane along with 2,6-dichloropyridin-4-amine and sodium hydride. The mixture is stirred at 160°C for one hour, followed by extraction and purification .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up laboratory synthesis methods while ensuring proper handling and safety measures due to the compound’s reactivity and potential hazards .
Chemical Reactions Analysis
Types of Reactions: Octahydroindolizin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde derivative .
Scientific Research Applications
Octahydroindolizin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound’s biological activity makes it a subject of study in various biological assays.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its biological activity.
Industry: It is used in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of octahydroindolizin-7-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and receptors, influencing various biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Octahydroindolizin-1-ol: Another indolizidine alkaloid with similar structural features.
Octahydroindolizin-6-ol: A compound with a hydroxyl group at a different position on the indolizidine ring.
Uniqueness: Octahydroindolizin-7-ol is unique due to its specific hydroxyl group position, which influences its reactivity and biological activity.
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-3-5-9-4-1-2-7(9)6-8/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAPKTUEKZKXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCN2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313616 | |
Record name | Octahydro-7-indolizinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90204-25-4 | |
Record name | Octahydro-7-indolizinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90204-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-7-indolizinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | octahydroindolizin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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